Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
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Overview
Description
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Fischer indole synthesis can be adapted for the preparation of isoquinoline derivatives . This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline derivatives.
Scientific Research Applications
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Quinoline derivatives: Structurally related to isoquinolines, these compounds are also used in medicinal chemistry.
Uniqueness
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
butyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-20-15(19)12-13(17)10-6-5-9(2)8-11(10)14(18)16-12/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,18) |
InChI Key |
GJENELRPZWIINE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)C)C(=O)N1)O |
Origin of Product |
United States |
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